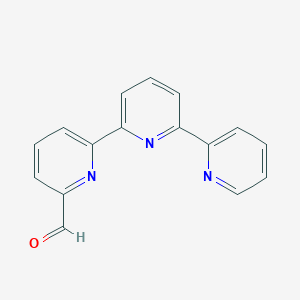

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of the pyridinecarboxaldehyde family, which is characterized by the presence of an aldehyde group attached to a pyridine ring . It is a versatile compound used in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde typically involves the reaction of 2,2’:6’,2’'-terpyridine with a formylating agent . One common method is the Vilsmeier-Haack reaction, where the terpyridine is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 6-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carboxylic acid.

Reduction: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-methanol.

Substitution: Various halogenated or nitrated derivatives of the parent compound.

Scientific Research Applications

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde is primarily related to its ability to form coordination complexes with metal ions . These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications such as catalysis, sensing, and materials science . The compound’s aldehyde group also allows it to participate in Schiff base formation, which is important in the synthesis of various bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

- Pyridine-2-carbaldehyde (2-formylpyridine)

- Pyridine-3-carbaldehyde (3-formylpyridine)

- Pyridine-4-carbaldehyde (4-formylpyridine)

Uniqueness

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde is unique due to its extended conjugated system, which enhances its ability to participate in electronic and photophysical processes . This makes it particularly valuable in applications requiring strong coordination with metal ions and in the development of advanced materials .

Biological Activity

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde, with the CAS number 108295-42-7, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on available literature.

The molecular formula of this compound is C16H11N3O with a molecular weight of 261.278 g/mol. The compound features a complex pyridine structure which may contribute to its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives, including those similar to this compound. For instance, a study on Sn(II) pyridine complexes demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the pyridine structure can enhance anticancer activity .

Table 1: Summary of Anticancer Activity Studies

| Compound | Mechanism of Action | Cell Lines Tested | IC50 (μM) |

|---|---|---|---|

| Sn(II) Pyridine Complex | Induces apoptosis, inhibits Bcl-xL | Various cancer lines | 5.0 - 15.0 |

| This compound | Not directly studied; hypothesized based on structure | N/A | N/A |

Enzyme Inhibition

Pyridine derivatives are known for their ability to inhibit various enzymes linked to cancer progression and other diseases. Compounds featuring similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This suggests that this compound may exhibit similar inhibitory effects.

Case Studies

A notable case involves the synthesis and evaluation of related pyridine-based compounds where structural modifications led to enhanced biological activity. For example, modifications in the pyridyl groups were found to significantly alter the binding affinity and selectivity towards target proteins involved in cancer pathways .

Case Study: Anticancer Activity of Pyridine Derivatives

In a comparative study, several pyridine derivatives were synthesized and evaluated for their anticancer properties. The study revealed that compounds with additional electron-withdrawing groups exhibited increased potency against breast cancer cell lines, highlighting the importance of electronic effects in drug design .

Properties

CAS No. |

108295-42-7 |

|---|---|

Molecular Formula |

C16H11N3O |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C16H11N3O/c20-11-12-5-3-7-15(18-12)16-9-4-8-14(19-16)13-6-1-2-10-17-13/h1-11H |

InChI Key |

HPYPGQHQRUKHGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.